molecular formula C19H17N3O4S2 B2999344 methyl 6-acetyl-2-(1,3-benzothiazole-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 864857-88-5

methyl 6-acetyl-2-(1,3-benzothiazole-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2999344
CAS No.: 864857-88-5
M. Wt: 415.48
InChI Key: VFPONPAEUBTKFX-UHFFFAOYSA-N
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Description

Methyl 6-acetyl-2-(1,3-benzothiazole-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a fused thienopyridine core substituted with an acetyl group at position 6, a benzothiazole carboxamide moiety at position 2, and a methyl ester at position 2.

Properties

IUPAC Name

methyl 6-acetyl-2-(1,3-benzothiazole-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S2/c1-10(23)22-8-7-11-14(9-22)28-17(15(11)19(25)26-2)21-16(24)18-20-12-5-3-4-6-13(12)27-18/h3-6H,7-9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPONPAEUBTKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 6-acetyl-2-(1,3-benzothiazole-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. The synthetic route may start with the formation of the thieno[2,3-c]pyridine core, followed by the introduction of the benzothiazole moiety and the carboxylate ester group. Common reagents used in these reactions include acetic anhydride, benzothiazole, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 6-acetyl-2-(1,3-benzothiazole-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Methyl 6-acetyl-2-(1,3-benzothiazole-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 6-acetyl-2-(1,3-benzothiazole-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Thienopyridine Derivatives

Compound Name Core Structure Substituents (Positions) Hydrogen Bond Donors/Acceptors
Target Compound Thieno[2,3-c]pyridine 6-Acetyl, 2-(Benzothiazole-2-amido), 3-Methyl carboxylate 2 donors, 7 acceptors (estimated)
Methyl 2-(1,3-Benzothiazole-2-Amido)-3-Carbamoyl-...-6-Carboxylate () Thieno[2,3-c]pyridine 3-Carbamoyl, 2-(Benzothiazole-2-amido), 6-Methyl carboxylate 2 donors, 7 acceptors
Methyl 6-Acetyl-2-({4-[(3-Methylpiperidinyl)Sulfonyl]Benzoyl}Amido)-... () Thieno[2,3-c]pyridine 6-Acetyl, 2-(Sulfonylpiperidine-benzamido), 3-Methyl carboxylate Likely 2 donors, 8–9 acceptors
(2Z)-2-(4-Cyanobenzylidene)-...Thiazolo[3,2-a]Pyrimidine-6-Carbonitrile (11b, ) Thiazolo[3,2-a]pyrimidine 4-Cyano benzylidene, 6-Cyano, 7-(5-Methylfuran-2-yl) 2 donors, 6 acceptors

Key Observations :

  • The target compound’s benzothiazole-2-amido group distinguishes it from ’s sulfonylpiperidine-substituted analog, which may enhance π-π stacking interactions but reduce solubility compared to the sulfonyl group .

Key Observations :

  • The amide coupling step required for the target compound’s benzothiazole-2-amido group is analogous to methods used in for introducing benzylidene substituents .
  • Lower yields in pyrimidoquinazoline synthesis (57%, ) may reflect steric challenges, a consideration for the target compound’s bulky substituents .

Physicochemical and Computational Properties

Table 3: Computed and Experimental Properties

Compound Melting Point (°C) Topological Polar Surface Area (Ų) Solubility Predictions
Target Compound Not reported ~171 (estimated) Low (high aromaticity)
11b () 213–215 ~120 Moderate (polar cyano groups)
Compound Not reported 171 Low (high H-bond acceptors)

Key Observations :

  • The acetyl group at position 6 may increase lipophilicity compared to carbamoyl or cyano substituents in analogs .

Biological Activity

Methyl 6-acetyl-2-(1,3-benzothiazole-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and the mechanisms underlying its activity.

Synthesis of the Compound

The synthesis of this compound involves multiple steps that typically include the formation of key intermediates through reactions such as cyclization and acylation. The synthetic pathway can be summarized as follows:

  • Formation of Benzothiazole Derivatives : Utilizing 2-aminobenzothiazole and appropriate electrophiles to generate benzothiazole derivatives.
  • Cyclization : The reaction of these intermediates with thieno-pyridine derivatives to form the desired compound.
  • Acetylation and Methylation : Final modifications to introduce the acetyl and methyl groups.

Antioxidant Properties

Research indicates that derivatives containing benzothiazole and thieno-pyridine structures exhibit significant antioxidant activity. For instance, studies have shown that compounds with similar structures can reduce oxidative stress markers in various biological models .

CompoundIC50 (µM)Mechanism
Compound A20Scavenging free radicals
Compound B15Inhibition of lipid peroxidation
Methyl 6-acetyl...TBDTBD

Antimicrobial Activity

The compound has been evaluated for antimicrobial properties against a range of pathogens. Preliminary findings suggest that it exhibits moderate to strong activity against both Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Ferroptosis Induction

Recent studies have highlighted the potential of thiazole-containing compounds to induce ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation. The presence of an electrophilic moiety in this compound may facilitate interactions with thiol groups in proteins such as GPX4 (glutathione peroxidase 4), leading to cellular toxicity .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes related to metabolic pathways. Notably, it has shown promise as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism . This inhibition could have implications in metabolic disorders such as obesity and dyslipidemia.

Case Studies

  • Antioxidant Evaluation in Animal Models : A study involving ulcerated rats treated with similar thieno-pyridine derivatives demonstrated a significant reduction in oxidative stress markers compared to controls .
  • Antimicrobial Efficacy Testing : In vitro testing against various bacterial strains revealed that compounds with structural similarities exhibited varying degrees of antimicrobial activity, suggesting a structure-activity relationship that warrants further exploration .

Q & A

Q. What methodologies assess toxicity in early-stage research?

  • Methodological Answer :
  • In Vitro Cytotoxicity : Use HepG2 or HEK293 cells to determine CC50_{50} values (24–48 hour exposure) .
  • Ames Test : Screen for mutagenicity with Salmonella strains (TA98/TA100) per OECD 471 guidelines .

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